

Technical Guide: DBCO-PEG1-NHS Ester for Bioconjugation

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Compound of Interest

Compound Name: DBCO-PEG1-NHS ester

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **DBCO-PEG1-NHS ester**, a key reagent in the field of bioconjugation. It details the physicochemical properties, experimental protocols for its use in antibody labeling, and a visual representation of the experimental workflow. This document is intended to equip researchers with the necessary information to effectively utilize this versatile linker in their drug development and research applications.

Core Properties of DBCO-PEG1-NHS Ester

DBCO-PEG1-NHS ester is a heterobifunctional crosslinker composed of a dibenzocyclooctyne (DBCO) group, a single polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The DBCO moiety facilitates copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), which allows for highly specific and biocompatible conjugation to azide-containing molecules. The NHS ester group provides reactivity towards primary amines, such as those found on the side chains of lysine residues in proteins.

The quantitative data for **DBCO-PEG1-NHS ester** is summarized in the table below.

Property	Value	Source(s)
Molecular Weight	517.54 g/mol	[1][2]
Chemical Formula	C ₂₈ H ₂₇ N ₃ O ₇	[1][3][4]
Purity	≥95%	
CAS Number	2228857-34-7	
Solubility	DMSO, DMF, DCM	
Storage	-20°C	

Experimental Protocol: Antibody Labeling with DBCO-PEG1-NHS Ester

This protocol outlines a general procedure for the conjugation of **DBCO-PEG1-NHS ester** to an antibody, followed by a copper-free click chemistry reaction with an azide-containing molecule.

Part 1: Activation of Antibody with DBCO-PEG1-NHS Ester

This initial step involves the reaction of the NHS ester with primary amines on the antibody to form a stable amide bond.

Materials:

- Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
- **DBCO-PEG1-NHS ester**
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column or other purification system (e.g., spin column, dialysis)

Procedure:

- **Antibody Preparation:** Prepare the antibody solution at a concentration of 1-5 mg/mL in an amine-free buffer. If the buffer contains primary amines like Tris, a buffer exchange is necessary.
- **DBCO-PEG1-NHS Ester Solution:** Immediately before use, prepare a 10 mM stock solution of **DBCO-PEG1-NHS ester** in anhydrous DMSO or DMF.
- **Activation Reaction:** Add a 20-30 fold molar excess of the **DBCO-PEG1-NHS ester** solution to the antibody solution. The final concentration of the organic solvent should not exceed 20% to maintain protein stability.
- **Incubation:** Incubate the reaction mixture for 60 minutes at room temperature.
- **Quenching:** To stop the reaction, add the quenching solution (e.g., 100 mM Tris) and incubate for an additional 15 minutes.
- **Purification:** Remove excess, unreacted **DBCO-PEG1-NHS ester** using a desalting column or a similar purification method equilibrated with the desired reaction buffer for the next step.

Part 2: Copper-Free Click Chemistry Conjugation

This second step involves the reaction of the DBCO-activated antibody with a molecule containing an azide group.

Materials:

- DBCO-activated antibody
- Azide-functionalized molecule of interest
- Reaction buffer (e.g., PBS)

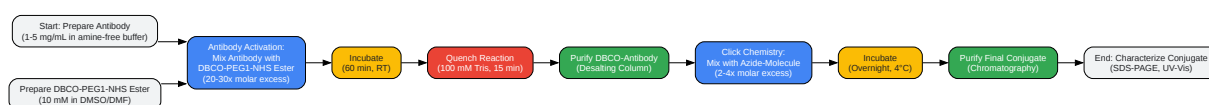
Procedure:

- **Reaction Setup:** Mix the purified DBCO-activated antibody with a 2-4 fold molar excess of the azide-modified molecule.

- Incubation: Incubate the reaction mixture overnight at 4°C. Alternatively, the reaction can be carried out for 2-4 hours at room temperature.
- Purification: Purify the final antibody conjugate using an appropriate chromatography method such as size-exclusion or affinity chromatography to remove any unreacted azide-containing molecule.
- Characterization: The final conjugate can be analyzed by SDS-PAGE to confirm the increase in molecular weight and by UV-Vis spectroscopy to determine the degree of labeling.

Visualizing the Workflow

The following diagram illustrates the key steps in the bioconjugation process using **DBCO-PEG1-NHS ester**.



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Bioconjugation workflow using **DBCO-PEG1-NHS ester**.

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